BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)-
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Overview
Description
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is an organic compound belonging to the class of anilines. It is characterized by the presence of a bromine atom at the 3rd position and a 1,1-dimethylethoxy group at the 5th position on the benzene ring. This compound is used in various fields including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- typically involves the bromination of aniline derivatives followed by the introduction of the 1,1-dimethylethoxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties in treating certain diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the 1,1-dimethylethoxy group play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-bromo-: Lacks the 1,1-dimethylethoxy group.
Benzenamine, 3-chloro-5-(1,1-diMethylethoxy)-: Contains a chlorine atom instead of bromine.
Benzenamine, 3-bromo-4-(1,1-diMethylethoxy)-: The 1,1-dimethylethoxy group is at the 4th position.
Uniqueness
BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is unique due to the specific positioning of the bromine atom and the 1,1-dimethylethoxy group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
1369896-27-4 |
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Molecular Formula |
C10H14BrNO |
Molecular Weight |
244.132 |
IUPAC Name |
3-bromo-5-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,12H2,1-3H3 |
InChI Key |
PCWCRJSGVBFQAP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC(=CC(=C1)N)Br |
Origin of Product |
United States |
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